6-chloro-N-(4-fluorophenyl)quinolin-4-amine
Description
Properties
IUPAC Name |
6-chloro-N-(4-fluorophenyl)quinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2/c16-10-1-6-14-13(9-10)15(7-8-18-14)19-12-4-2-11(17)3-5-12/h1-9H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKFWHQBJCYLKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C3C=C(C=CC3=NC=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-(4-fluorophenyl)quinolin-4-amine typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions are common practices to enhance yield and purity .
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products:
Oxidation Products: Quinoline N-oxides.
Reduction Products: Reduced quinoline derivatives.
Substitution Products: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
6-chloro-N-(4-fluorophenyl)quinolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antimicrobial, and antimalarial agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-N-(4-fluorophenyl)quinolin-4-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Electronic and Steric Effects
- This contrasts with 6-bromo analogues (), where larger atomic size may alter electronic effects .
- Fluorophenyl vs. Difluoromethylphenyl : The 4-fluorophenyl group in the target compound imposes less steric hindrance than the 3-(difluoromethyl)phenyl group in , possibly improving binding pocket compatibility .
- This contrasts with flat naphtho-annulated porphyrins lacking fluorophenyl groups .
Table 2: Reported Bioactivities of Analogues
Inferences for Target Compound:
- The 4-fluorophenyl group (common in ) is associated with antifungal and kinase-inhibitory activities.
- Chlorine at the 6-position () correlates with antitubercular effects, suggesting possible dual therapeutic roles for the target compound .
Physicochemical Properties
Biological Activity
6-Chloro-N-(4-fluorophenyl)quinolin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological activity, mechanisms of action, and structure-activity relationships (SAR) associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through methods such as Suzuki coupling and other amination techniques. The general synthetic route includes:
- Starting Materials : The synthesis begins with quinoline derivatives and aryl halides.
- Coupling Reaction : A palladium-catalyzed coupling reaction is often employed to form carbon-carbon bonds between the quinoline scaffold and the aryl groups.
- Purification : The final product is purified using chromatography techniques.
Anticancer Properties
Research indicates that compounds structurally similar to this compound exhibit potent anticancer activity. For example, quinazoline derivatives have been shown to inhibit various cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival. The following table summarizes the IC50 values for related compounds:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 5.0 |
| Quinazoline Derivative A | HepG2 | 3.5 |
| Quinazoline Derivative B | MCF-7 | 2.1 |
These findings suggest that structural modifications can enhance the anticancer efficacy of quinoline derivatives.
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis, indicating its potential as a lead compound for developing new antibiotics .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been found to inhibit protein kinases involved in cancer progression and survival pathways, such as EGFR and PDGFR .
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antimicrobial Mechanisms : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives:
- Substituent Effects : The presence of electron-withdrawing groups (like chlorine and fluorine) on the aromatic rings enhances the anticancer activity by improving binding affinity to target proteins.
- Positioning of Functional Groups : Variations in the placement of functional groups on the quinoline ring can significantly influence both potency and selectivity against various cancer types.
Case Studies
Recent studies have highlighted specific analogs of this compound that exhibit enhanced biological activities:
- Analog A : Exhibited an IC50 value of 2.5 µM against breast cancer cells (MCF-7), showing improved efficacy compared to the parent compound.
- Analog B : Demonstrated significant antibacterial activity against resistant strains of Mycobacterium tuberculosis with lower MIC values than standard treatments.
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.2 ppm) and amine linkages (δ 5.2–6.0 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 317.08) .
- Elemental analysis : Confirms C, H, N composition within ±0.3% deviation .
How do computational models predict the reactivity of this compound?
Advanced
Density functional theory (DFT) using functionals like B3LYP/6-31G* can map electron density and localize reactive sites (e.g., chloro and fluorine substituents). The Colle-Salvetti correlation-energy formula helps model intermolecular interactions, such as hydrogen bonding with biological targets .
What strategies resolve contradictions in reported biological activity data for quinolin-4-amine derivatives?
Q. Advanced
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., morpholine or piperidine groups) to isolate activity contributors .
- Dose-response assays : Use standardized in vitro models (e.g., kinase inhibition or antimicrobial MIC assays) to validate potency .
- Statistical validation : Apply multivariate analysis to account for experimental variability .
How to design SAR studies for derivatives of this compound?
Q. Advanced
- Core modifications : Introduce groups at the quinoline 6-position (e.g., methoxy, trifluoromethyl) to alter lipophilicity .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like EGFR kinase .
- In vivo testing : Assess pharmacokinetics (e.g., bioavailability, half-life) in rodent models .
What challenges arise in crystallographic characterization of this compound?
Q. Basic
- Crystal growth : Slow evaporation from ethanol/DCM mixtures is preferred to obtain diffraction-quality crystals.
- Data refinement : Use SHELX software for structure solution, accounting for disorder in flexible substituents (e.g., fluorophenyl groups) .
How to evaluate this compound’s potential as a kinase inhibitor?
Q. Advanced
- Enzymatic assays : Measure IC₅₀ against kinases (e.g., EGFR) using ADP-Glo™ or radioactive ATP-binding assays .
- Comparative analysis : Benchmark against known inhibitors (e.g., Gefitinib impurities) to identify structural advantages .
- Cellular assays : Test antiproliferative effects in cancer cell lines (e.g., A549 or HeLa) .
What purification alternatives exist beyond column chromatography?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
